Ciclesonide is a glucocorticoid used to treat obstructive airway diseases. It is marketed under the brand name Alvesco.
Ciclesonide is a nonhalogenated, synthetic, inhaled corticosteroid (ICS) with anti-inflammatory and potential antiviral activities. Upon administration by oral inhalation into the lungs, ciclesonide (CIC) is converted by local esterases to its active metabolite desisobutyryl-ciclesonide (des-CIC), which binds to intracellular glucocorticoid receptors (GRs). The ligand-bound GRs regulate gene expressions, which lead to inhibitory activities against multiple cell types, such as mast cells, eosinophils, basophils, lymphocytes, macrophages and neutrophils, and various mediators associated with inflammation, such as histamine, eicosanoids, leukotrienes and cytokines. In addition, ciclesonide may suppress the replication of human coronavirus by targeting viral nonstructural protein 15 (NSP15).
Ciclesonide
CAS No.: 126544-47-6
VCID: VC0523702
Molecular Formula: C32H44O7
Molecular Weight: 540.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Ciclesonide is a glucocorticoid used primarily in the treatment of obstructive airway diseases, such as asthma and allergic rhinitis. It is marketed under several brand names, including Alvesco for asthma and Omnaris, Zetonna, and Alvesco for allergic rhinitis . This medication is classified as a small molecule and belongs to the group of approved and investigational drugs . Mechanism of ActionCiclesonide functions as a prodrug that is enzymatically hydrolyzed to its active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1), upon administration. This metabolite exhibits anti-inflammatory activity with a significantly higher affinity for the glucocorticoid receptor compared to the parent compound . The precise mechanism by which ciclesonide alleviates symptoms of allergic rhinitis is not fully understood, but corticosteroids are known to affect various cell types and mediators involved in allergic inflammation . Uses of CiclesonideCiclesonide is used to treat symptoms associated with seasonal and perennial allergic rhinitis, including sneezing, runny nose, and nasal congestion . It is also employed in the management of asthma, where it acts as a preventer inhaler to reduce inflammation in the airways . PharmacokineticsFollowing nasal administration, ciclesonide is rapidly converted to its active metabolite. Studies have shown that ciclesonide has a minimal impact on endogenous cortisol secretion compared to other corticosteroids like budesonide . The bioanalytical methods used to assess ciclesonide concentrations involve liquid chromatography with tandem mass spectrometry . Safety DataResearch FindingsRecent studies have explored the use of ciclesonide in various contexts:
|
---|---|
CAS No. | 126544-47-6 |
Product Name | Ciclesonide |
Molecular Formula | C32H44O7 |
Molecular Weight | 540.7 g/mol |
IUPAC Name | [2-[(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
Standard InChI | InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26-,27+,29+,30-,31-,32+/m0/s1 |
Standard InChIKey | LUKZNWIVRBCLON-BACZTASJSA-N |
Isomeric SMILES | CC(C)C(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6 |
SMILES | CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Canonical SMILES | CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Appearance | Solid powder |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 1.57e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate Alvesco ciclesonide Omnaris |
Reference | 1: Sun YH, Ge LT, Jiang JX, Shen HJ, Jia YL, Dong XW, Sun Y, Xie QM. Formoterol 2: Mallol J, Aguirre V, Gallardo A, Cortez E, Sánchez C, Riquelme C, Córdova P, 3: Kim CH, Kim JK, Kim HJ, Cho JH, Kim JS, Kim YD, Lee HM, Kim SW, Cho KS, Lee 4: Jamaati H, Malekmohammad M, Fahimi F, Najafi A, Hashemian SM. Efficacy of 5: Burghuber OC, Köberl G, Lenk-Feik S, Schantl M, Sander P, Hammer A. 6: Chiu KC, Chou YL, Hsu JY, Lin MS, Lin CH, Chou PC, Chou CL, Wang CH, Kuo HP. 7: Marczak J, Ciebiada M, Górski P. Switching from systemic steroids to 8: van der Molen T, Kocks JW. The efficacy and safety of inhaled corticosteroids: 9: Emanuel IA, Blaiss MS, Meltzer EO, Evans P, Connor A. Nasal deposition of 10: Berger WE, Prenner B, Turner R, Meltzer EO. A patient preference and 11: A patient preference and satisfaction study of ciclesonide nasal aerosol and 12: Ciclesonide: long-term treatment of persistent asthma--no clear progress. 13: Bateman ED. Efficacy and safety of high-dose ciclesonide for the treatment of 14: Mårs U, d'Argy R, Hallbeck K, Miller-Larsson A, Edsbäcker S. Tissue 15: Srinivas NR, Ahlawat P, Shaik JB. Allometric modeling of ciclesonide, a 16: Nakaji H, Petrova G, Matsumoto H, Iwata T, Ito I, Oguma T, Inoue H, Tajiri T, 17: Kramer S, Rottier BL, Scholten RJ, Boluyt N. Ciclesonide versus other inhaled 18: Nave R, Mueller H. From inhaler to lung: clinical implications of the 19: Teramoto T, Matsui E, Fukao T, Sakai K, Yonezawa H, Kato Z, Ohnishi H, Kaneko 20: Salava A, Alanko K, Hyry H. A case of systemic allergic dermatitis caused by |
PubChem Compound | 3081298 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume